molecular formula C16H14O5 B2831108 Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate CAS No. 866143-82-0

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate

Cat. No.: B2831108
CAS No.: 866143-82-0
M. Wt: 286.283
InChI Key: TWVHAWZEFZGATL-UHFFFAOYSA-N
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Description

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a formyl group, and a hydroxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate typically involves multiple steps. One common method is the esterification of 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-[(4-carboxy-3-hydroxyphenoxy)methyl]benzoic acid.

    Reduction: Methyl 4-[(4-hydroxymethyl-3-hydroxyphenoxy)methyl]benzoate.

    Substitution: Methyl 4-[(4-alkoxy-3-hydroxyphenoxy)methyl]benzoate.

Scientific Research Applications

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The hydroxyphenoxy moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formyl-4-hydroxybenzoate: Similar structure but lacks the phenoxy methyl group.

    Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: Contains an acetate group instead of a benzoate ester.

Properties

IUPAC Name

methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-16(19)12-4-2-11(3-5-12)10-21-14-7-6-13(9-17)15(18)8-14/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHAWZEFZGATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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